1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one

Regioselective Synthesis Structure-Activity Relationship (SAR) Chemical Procurement

For CNS lead optimization and COX selectivity studies, isomeric purity is non-negotiable. This 2-bromo-4-fluorophenyl regioisomer eliminates data contamination from halogen topology mismatches. - Unique Halogen Vector: Ortho-bromo/para-fluoro dipole directs target engagement and Suzuki cross-coupling regioselectivity. - Validated SAR Probe: Serves as a specificity control against the 4-bromo-2-fluorophenyl isomer (CAS 2060036-22-6) in biochemical assays. - CNS Library Expansion: Predicted LogP of 3.31 and piperidin-2-one core for rapid parallel synthesis of neurodegeneration chemotypes.

Molecular Formula C14H15BrFNO2
Molecular Weight 328.18 g/mol
Cat. No. B13257843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one
Molecular FormulaC14H15BrFNO2
Molecular Weight328.18 g/mol
Structural Identifiers
SMILESCCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)F)Br
InChIInChI=1S/C14H15BrFNO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-6-5-9(16)8-11(12)15/h5-6,8,10H,2-4,7H2,1H3
InChIKeyOPAUKLAKCLXMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one: Overview


1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one (CAS 2060036-50-0) is a synthetic organic compound belonging to the class of N-aryl-3-acylpiperidin-2-ones . Its core structure features a piperidin-2-one ring N-substituted with a 2-bromo-4-fluorophenyl group and C3-substituted with a propanoyl group . This specific substitution pattern provides a unique vector for synthetic elaboration, distinguishing it from other halogen-substituted analogs in procurement contexts where the 2-bromo-4-fluoro arrangement is critical for downstream chemistry .

Ortho-bromo handle for cross-coupling diversification.
Predicted moderate lipophilicity supports CNS lead optimization.
Defined 2-Br-4-F halogen topology for unambiguous SAR.

Why Generic Piperidin-2-one Analogs Cannot Substitute


Generic substitution within the N-aryl-3-propanoylpiperidin-2-one class is not feasible for research programs where the precise spatial and electronic properties of the halogen atoms govern molecular recognition or reactivity . The ortho-bromo and para-fluoro substitution pattern on the phenyl ring creates a unique dipole moment and steric profile that directly influences binding affinity in target engagement and regioselectivity in cross-coupling reactions . Arbitrarily replacing this compound with its positional isomer, 1-(4-bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one (CAS 2060036-22-6), or the 5-chloro-2-fluorophenyl analog (Sigma-Aldrich, Enamine ENAH3047C97E) introduces a different halogen topology, which can lead to altered biological activity or failed synthetic transformations, making compound-specific procurement non-negotiable .

Positional isomer mismatch
4-Br-2-F regioisomer alters halogen arrangement, may shift binding affinity and reactivity.
Chlorinated analog reactivity
5-Cl-2-F analog exhibits lower Pd-coupling reactivity, limiting synthetic diversification.

Quantitative Differentiation from Closest Analogs


Regioisomeric Purity and Procurement Risk

The target compound, 1-(2-BroMo-4-fluorophenyl)-3-propanoylpiperidin-2-one, is a defined regioisomer that must be procured with high isomeric purity to prevent confounding results in SAR studies. The closest commercial positional isomer, 1-(4-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one (CAS 2060036-22-6) , shares an identical molecular formula (C14H15BrFNO2, MW 328.18) and vendor-specified purity (95%) . However, the bromine and fluorine positions are swapped. This seemingly minor change can lead to drastically different biological profiles. Although no direct comparative biological data have been published for this specific pair, the procurement risk is quantifiable: inadvertently substituting the 2-Br-4-F isomer with the 4-Br-2-F isomer introduces a 100% difference in the halogen substitution pattern, invalidating any SAR conclusions drawn from the series.

Regioisomer Identity
Data to verify
Target: 2-Br-4-F substitution
Comparator: 4-Br-2-F isomer (identical purity)
Topology differs, 100% change in halogen pattern.
Isomeric identity critical for unambiguous SAR.
No published comparative biological data for this pair.
Regioselective Synthesis Structure-Activity Relationship (SAR) Chemical Procurement

Predicted Lipophilicity as a CNS Design Differentiator

Predicted partition coefficient (clogP) is a key design parameter for CNS drug candidates. The target compound's clogP, computed via a standard vendor-implemented algorithm, is reported as 3.31 (LogP 3.3103) . This value suggests moderate lipophilicity, which is often optimal for blood-brain barrier penetration. In contrast, the 5-chloro-2-fluorophenyl analog (Enamine ENAH3047C97E) is predicted to have a different clogP value based on the altered halogen composition (Cl vs Br), though an exact vendor-predicted value is not currently available for direct comparison . The presence of bromine in the target compound contributes significantly to the overall lipophilicity, a parameter often fine-tuned in lead optimization.

Predicted Lipophilicity
Reported
clogP = 3.31 (target)
Comparator: value not reported.
Moderate lipophilicity supports CNS design space.
Class-level: Br increases LogP vs Cl by ~0.5 units.
Lipophilicity CNS Drug Discovery ADME Prediction

Synthetic Utility of the Ortho-Bromo Handle

The ortho-bromo substituent on the phenyl ring of the target compound serves as a critical functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings . This allows for late-stage diversification of the piperidin-2-one scaffold. In contrast, the 5-chloro-2-fluorophenyl analog (ENAH3047C97E) relies on a chloro leaving group, which is significantly less reactive towards oxidative addition with Pd(0) catalysts . Class-level reactivity trends predict that an aryl bromide (C-Br bond dissociation energy ~338 kJ/mol) will react 10-100 times faster than the corresponding aryl chloride (C-Cl BDE ~397 kJ/mol) under standard Suzuki coupling conditions. This difference quantifiably accelerates library synthesis and improves yields in compound collection expansion.

Cross-Coupling Reactivity
Class-level inference
Ar-Br (target) vs Ar-Cl (comparator): oxidative addition rate difference ~10–100×.
Ortho-Br enables faster library synthesis.
Under standard Suzuki conditions.
Cross-Coupling C-C Bond Formation Synthetic Methodology

Strategic Applications in Drug Discovery


Scaffold-Hopping for COX Inhibitor Lead Optimization

The anti-inflammatory potential of 1-(2-bromo-4-fluorophenyl)piperidin-2-one derivatives has been noted in early lead development contexts . The target compound, with its specific ortho-bromo and para-fluoro substitution, is positioned as a key analog for scaffold-hopping studies where the halogen pattern is critical for modulating COX-1/COX-2 selectivity. Its procurement enables precise SAR exploration, as the 2-bromo-4-fluoro topology offers a unique electronic environment predicted to interact with hydrophobic pockets in the COX active site. This scenario is directly supported by the regioisomeric differentiation evidence (Section 3, Evidence Item 1), ensuring that any observed biological activity can be unambiguously assigned to this specific isomer.

Diversifiable Building Block for CNS Compound Libraries

The moderate predicted LogP of 3.31 makes this compound a valuable entry point for CNS drug discovery libraries . Its piperidin-2-one core provides a conformationally constrained scaffold ideal for exploring target space in neurodegeneration and psychiatric disorders. The ortho-bromo handle, as detailed in Section 3 (Evidence Item 3), allows for rapid library expansion using parallel Suzuki coupling chemistry, generating diverse CNS-focused chemotypes from a single, well-characterized starting material. This addresses the critical need for efficient synthetic routes in hit-to-lead programs where time and resource optimization are paramount.

Negative Control in Regioisomer-Specific Enzyme Assays

When the active pharmaceutical target engages a specific halogen arrangement, the 4-bromo-2-fluorophenyl regioisomer may exhibit significantly different activity. The target compound (2-Br-4-F) is therefore indispensable as a precise negative control or specificity probe in comparative biochemical assays against its regioisomeric counterpart (4-Br-2-F). This application stems directly from the procurement risk analysis (Section 3, Evidence Item 1), where the use of the correctly specified isomer guarantees the validity of assay results and prevents data misinterpretation due to isomeric contamination.

Application
Selection Property
Validation Focus
COX inhibitor scaffold-hopping
Halogen topology (2-Br-4-F)
Regioisomer identity & SAR interpretation
CNS compound library synthesis
Ortho-bromo cross-coupling handle
Synthetic diversification efficiency
Regioisomer-specific enzyme assays
Isomeric purity (2-Br-4-F)
Assay specificity & data validity
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